7-Bromo-1-fluoronaphthalene
Description
Significance of Polyhalogenated Aromatic Hydrocarbons in Contemporary Chemical Research
Polyhalogenated aromatic hydrocarbons (PAHs) are a class of compounds characterized by two or more fused aromatic rings, with multiple hydrogen atoms replaced by halogens. mdpi.comresearchgate.net These compounds are subjects of intensive research due to their diverse applications and unique chemical properties. mdpi.com In synthetic chemistry, the halogen substituents serve as valuable handles for further functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures. nih.govacs.org The electronic and optical properties of PAHs can be finely tuned by the number and position of halogen atoms, making them promising candidates for use in organic electronic materials. rsc.org Research into perfluorohalogenated naphthalenes, for instance, has revealed novel intermolecular interactions, such as π-hole and σ-hole bonding, which are of fundamental interest in crystal engineering and materials science. rsc.org
Overview of Fluorine and Bromine Substituent Effects on Naphthalene (B1677914) Systems
The nature of the halogen substituent—fluorine or bromine—imparts distinct electronic and steric effects on the naphthalene ring system, thereby influencing its reactivity.
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the naphthalene core. nih.gov This property can enhance the electrophilicity of the aromatic system, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom can also influence the regioselectivity of reactions by directing incoming reagents to specific positions on the naphthalene ring. Furthermore, the small van der Waals radius of fluorine means it generally imparts minimal steric hindrance. researchgate.net
Bromine: Bromine, being less electronegative than fluorine, has a weaker inductive electron-withdrawing effect but a more pronounced polarizability. The carbon-bromine bond is a key functional group in organic synthesis, readily participating in a wide array of transformations. Aryl bromides are common precursors for the formation of organometallic reagents, such as Grignard and organolithium compounds, and are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). wikipedia.org The larger size of the bromine atom compared to fluorine can introduce significant steric effects, which can influence the conformation and reactivity of the molecule. canterbury.ac.nz
The interplay of these electronic and steric effects in di-substituted halo-naphthalenes like 7-Bromo-1-fluoronaphthalene provides a rich platform for investigating reaction mechanisms and developing novel synthetic methodologies.
Historical Context of Naphthalene Derivatization Studies
The study of naphthalene and its derivatives has a long and rich history, dating back to its isolation from coal tar in the early 19th century. numberanalytics.comencyclopedia.comwikipedia.orgvedantu.com English chemist John Kidd is credited with its first isolation in 1819. numberanalytics.comencyclopedia.comvedantu.com The determination of its chemical formula, C₁₀H₈, was accomplished by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.orgnewworldencyclopedia.org
Initially, research focused on understanding the fundamental reactivity of naphthalene, particularly its propensity to undergo electrophilic substitution reactions such as nitration and halogenation, which are generally more facile than for benzene. numberanalytics.comnumberanalytics.com The development of synthetic methods to introduce a wide variety of functional groups onto the naphthalene core has been a continuous area of research. Early methods for halogenation often involved direct reaction with elemental halogens. orgsyn.org Over time, more sophisticated and regioselective methods have been developed, including the use of specialized halogenating agents and catalytic systems. nih.govacs.orgorgsyn.org The advent of modern synthetic techniques, especially transition metal-catalyzed cross-coupling reactions, has further expanded the synthetic utility of halogenated naphthalenes, establishing them as crucial building blocks in organic synthesis. nih.gov
Compound Profile: this compound
| Property | Value |
| Chemical Formula | C₁₀H₆BrF |
| Molecular Weight | 225.06 g/mol |
| CAS Number | 319-04-0 |
| Appearance | Not specified in search results |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Reactivity
At present, detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in the readily available scientific literature. However, its synthesis can be conceptually approached by considering established methods for the preparation of other disubstituted bromofluoronaphthalenes. For instance, the synthesis of 3-bromo-1-fluoronaphthalene (B577115) has been achieved through a directed ortho-metalation strategy. This involves the selective deprotonation of 1-fluoronaphthalene (B124137) at the 3-position using a strong base like sec-butyllithium (B1581126) at low temperatures, followed by quenching the resulting organolithium intermediate with a bromine source. chemicalbook.com
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound is available from specialized chemical suppliers and databases. bldpharm.com Analysis of this data would be crucial for the unambiguous identification and characterization of the compound.
¹H NMR: The proton NMR spectrum would be expected to show a complex series of multiplets in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling constants would be influenced by the positions of the bromine and fluorine substituents.
¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the carbon atoms of the naphthalene core. The signals for the carbons directly bonded to the fluorine and bromine atoms would be significantly affected due to the electronic effects of the halogens. Carbon-fluorine coupling would also be observed.
¹⁹F NMR: The fluorine NMR spectrum would show a signal characteristic of a fluorine atom attached to an aromatic ring, with coupling to adjacent protons.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Organic Synthesis
While specific applications for this compound are not widely reported, its structure suggests potential utility as a versatile building block in organic synthesis. Halogenated naphthalenes, in general, are valuable precursors for the synthesis of a wide range of more complex organic molecules. nih.govacs.org
The bromine atom can serve as a handle for introducing various functional groups through cross-coupling reactions, allowing for the construction of substituted naphthalenes that might be of interest in medicinal chemistry or materials science. The fluorine atom can also influence the biological activity and physical properties of the final products. For example, the introduction of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov Therefore, this compound could be a useful intermediate in the synthesis of novel bioactive compounds or functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEKQYGCPGZKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305056 | |
| Record name | 7-bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-04-0 | |
| Record name | NSC168912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 7 Bromo 1 Fluoronaphthalene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) in 7-Bromo-1-fluoronaphthalene can proceed through different mechanisms, with the fluorine atom being the primary site for concerted substitutions, while the bromine atom is more susceptible to radical-mediated processes.
Classical SNAr reactions typically require electron-deficient aromatic systems to stabilize the negatively charged Meisenheimer intermediate. However, recent advancements have enabled the use of electron-neutral and even electron-rich aryl fluorides through a catalytic, concerted mechanism. nih.govnih.govresearchgate.netacs.orgnih.gov This transformation is effectively catalyzed by the organic superbase t-Bu-P4, which facilitates the substitution of the fluoride (B91410) group on substrates like 1-fluoronaphthalene (B124137). nih.govacs.org
The mechanism involves a dual activation role for the t-Bu-P4 catalyst. nih.govacs.org Initially, the superbase deprotonates the incoming nucleophile, increasing its reactivity. Subsequently, it activates the aryl fluoride, enabling a concerted displacement of the fluoride ion without the formation of a high-energy Meisenheimer complex. nih.govacs.org This methodology demonstrates excellent functional group tolerance and has been successfully applied to a broad scope of aryl fluorides, including 1-fluoronaphthalene, which serves as a close structural analog to this compound. nih.govacs.org The reaction proceeds efficiently in solvents like toluene, and the presence of molecular sieves can improve yields by trapping the hydrogen fluoride (HF) byproduct. nih.gov
Table 1: Representative Conditions for Catalytic Concerted SNAr of Aryl Fluorides
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | t-Bu-P4 (10-20 mol%) | nih.govacs.org |
| Solvent | Toluene | nih.gov |
| Temperature | 80-140 °C | nih.gov |
| Additives | 4 Å Molecular Sieves | nih.gov |
| Substrate Scope | Electron-deficient, -neutral, and -rich aryl fluorides | nih.govacs.orgnih.gov |
The reaction of this compound with sulfur nucleophiles can be directed towards the C-Br bond, particularly under photoinduced conditions that favor a radical nucleophilic substitution (SRN1) mechanism. Studies on the analogous compound, 1-bromonaphthalene (B1665260), demonstrate its reactivity with various sulfur-centered nucleophiles, such as the anions of sodium sulfide (B99878) and thiourea, in dimethyl sulfoxide (B87167) (DMSO). umich.eduresearchgate.net
These photostimulated reactions proceed via a radical chain mechanism. umich.eduresearchgate.net The absence of a reaction in the dark and the inhibition of the process by radical scavengers like p-dinitrobenzene provide strong evidence for this pathway. umich.eduresearchgate.net The reaction with 1-bromonaphthalene yields a mixture of products including naphthalene (B1677914), 1-(methylthio)naphthalene (after quenching with methyl iodide), and bis(1-naphthyl) sulfide. umich.eduresearchgate.net Given the higher reactivity of the C-Br bond compared to the C-F bond under these conditions, a similar product distribution, with substitution at the 7-position, would be anticipated for this compound.
Table 2: Products from the Photoinduced Reaction of 1-Bromonaphthalene with Sulfur Nucleophiles in DMSO
| Nucleophile | Products after MeI Quench | Yields (%) | Reference |
|---|---|---|---|
| Sulfide ion (S2-) | Naphthalene | 42% | umich.eduresearchgate.net |
| 1-(Methylthio)naphthalene | 16% | ||
| Bis(1-naphthyl) sulfide | 17.5% | ||
| Thiourea anion | Naphthalene | 9% | umich.eduresearchgate.net |
| 1-(Methylthio)naphthalene | 50% | ||
| Bis(1-naphthyl) sulfide | 22% |
The formation of organometallic intermediates, such as Grignard reagents, from aryl halides is a cornerstone of organic synthesis. leah4sci.comwikipedia.orgchemguide.co.uk In the case of this compound, the significant difference in reactivity between the C-Br and C-F bonds dictates the regioselectivity of this transformation. Under standard conditions for Grignard reagent formation—reacting the aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran—magnesium will selectively insert into the weaker C-Br bond. wikipedia.orgstackexchange.com
The reactivity of carbon-halogen bonds towards magnesium follows the trend C-I > C-Br > C-Cl << C-F. stackexchange.com This is due to the bond dissociation energies, where the C-F bond is substantially stronger and thus less reactive than the C-Br bond. stackexchange.com Consequently, treating this compound with magnesium metal would yield 7-fluoro-1-naphthylmagnesium bromide, leaving the C-F bond intact. While specialized techniques like the use of highly reactive Rieke magnesium or mechanochemical ball milling can activate the stronger C-F bond, the C-Br bond remains the preferential site for reaction under conventional laboratory conditions. nih.gov
Table 3: Relative Reactivity of Carbon-Halogen Bonds in Grignard Reagent Formation
| Bond | Bond Dissociation Energy (approx. kJ/mol) | Reactivity with Mg | Reference |
|---|---|---|---|
| C-F (Aryl) | ~535 | Very Low (requires activation) | stackexchange.comnih.gov |
| C-Cl (Aryl) | ~400 | Low | stackexchange.com |
| C-Br (Aryl) | ~335 | Moderate to High | stackexchange.com |
| C-I (Aryl) | ~270 | High | stackexchange.com |
Derivatization Strategies and Functional Group Transformations
The bromine and fluorine substituents on the naphthalene ring of this compound offer orthogonal reactivity, enabling a diverse array of functional group transformations. The C-Br bond is more susceptible to transformations such as nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the C-F bond is generally more stable. This differential reactivity allows for the selective modification of the bromine atom, paving the way for the synthesis of various derivatives.
Conversion of Bromide to Nitrile Functionalities
The conversion of the bromide in this compound to a nitrile functionality represents a valuable transformation, as the nitrile group can be further elaborated into other functional groups like carboxylic acids, amines, and amides. A common method for this conversion is the Rosenmund-von Braun reaction, which involves the treatment of the aryl bromide with a cyanide salt, typically copper(I) cyanide, at elevated temperatures.
Modern advancements in catalysis have led to the development of palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. In a typical palladium-catalyzed cyanation, this compound would be reacted with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II), in the presence of a palladium catalyst and a suitable ligand.
Table 1: Representative Conditions for Cyanation of Aryl Bromides
| Catalyst/Reagent | Cyanide Source | Solvent | Temperature (°C) |
| CuCN | DMF or NMP | 150-200 | |
| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80-120 |
| Pd₂(dba)₃ / dppf | K₄[Fe(CN)₆] | DMA | 100-140 |
This table presents generalized conditions for the cyanation of aryl bromides and are applicable to this compound.
Reductive Amination Reactions for Functionalized Naphthalene Derivatives
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of amines. masterorganicchemistry.com While this compound itself cannot directly undergo reductive amination, it can be converted to a suitable carbonyl derivative which can then participate in this reaction. For instance, the bromine atom can be transformed into a formyl or keto group via methodologies such as the Grignard reaction followed by quenching with a suitable electrophile (e.g., N,N-dimethylformamide for an aldehyde or an acyl chloride for a ketone).
Once the corresponding aldehyde or ketone is formed, it can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the desired functionalized naphthalene derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as it should selectively reduce the intermediate iminium ion without affecting the carbonyl group of the starting material.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A relatively strong reducing agent, may reduce the starting carbonyl compound. |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, selective for the iminium ion over the carbonyl group. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used for acid-sensitive substrates. |
Alkylation and Arylation Modalities
The carbon-bromine bond in this compound is amenable to the formation of new carbon-carbon bonds through alkylation and arylation reactions, most notably via palladium-catalyzed cross-coupling reactions.
Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce alkyl groups. semanticscholar.orgresearchgate.net In a typical Suzuki-Miyaura reaction, this compound would be reacted with an alkylboronic acid or its corresponding ester in the presence of a palladium catalyst, a base, and a suitable solvent.
Arylation: The Suzuki-Miyaura coupling is also widely used for the arylation of aryl halides. semanticscholar.orgresearchgate.net By reacting this compound with an arylboronic acid, a variety of biaryl compounds can be synthesized. The reaction conditions are similar to those used for alkylation, with the choice of catalyst, ligand, base, and solvent being critical for achieving high yields and selectivity. Other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, can also be utilized for the arylation of this compound with different organometallic reagents.
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Arylation
| Reaction Name | Organometallic Reagent |
| Suzuki-Miyaura | Arylboronic acid or ester |
| Stille | Organostannane |
| Heck | Alkene |
| Sonogashira | Terminal alkyne |
Isotopic Labeling and Deuteration Studies
Isotopic labeling, particularly with deuterium (B1214612), is a valuable tool in mechanistic studies, metabolic profiling, and for altering the pharmacokinetic properties of drug candidates. chem-station.comclearsynth.comrsc.orgprinceton.edu this compound can be isotopically labeled through various methods.
One common approach is hydrogen-deuterium exchange (H-D exchange), where the compound is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. nih.gov The catalyst, which can be an acid, a base, or a transition metal, facilitates the exchange of protons on the naphthalene ring with deuterium atoms. The regioselectivity of the exchange depends on the reaction conditions and the electronic properties of the substrate. For this compound, the positions ortho and para to the activating fluorine atom and the deactivating bromine atom would be the most likely sites for exchange.
Alternatively, deuterated starting materials can be used in the synthesis of this compound to introduce deuterium at specific positions.
Pathways Involving Reactive Intermediates
Aryne Generation from Halogenated Naphthalenes
Halogenated naphthalenes, such as this compound, can serve as precursors for the generation of highly reactive aryne intermediates, specifically naphthalynes. The generation of a naphthalyne from this compound would typically involve treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent.
The strong base would abstract a proton from one of the carbons adjacent to a halogen atom, followed by the elimination of the halide to form the aryne triple bond. In the case of this compound, there are two possible naphthalynes that could be formed: 7-bromo-1,2-naphthalyne (from dehydrofluorination) and 6-fluoro-1,7-naphthalyne (from dehydrobromination). The relative amounts of these two isomers would depend on the reaction conditions and the relative acidities of the protons at the C-2 and C-6 and C-8 positions, as well as the relative ease of elimination of fluoride versus bromide. Once generated, these highly reactive naphthalynes can be trapped by various nucleophiles or dienes to form a range of functionalized naphthalene derivatives.
Insufficient Research Data Precludes Analysis of this compound's Radical Intermediates
A thorough investigation into the reactivity profiles and mechanistic pathways of this compound, with a specific focus on the role of radical intermediates in its aromatic transformations, could not be completed due to a lack of available scientific literature on this specific compound. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing the formation, stability, or subsequent reactions of radical species derived from this compound.
The field of radical chemistry is vast, with numerous studies on the generation and reactivity of aryl radicals from various precursors. nih.gov Methodologies such as photoinduced homolysis of carbon-halogen bonds are well-established for creating such reactive intermediates. scispace.comresearcher.life In principle, the carbon-bromine bond in this compound would be susceptible to homolytic cleavage under appropriate energetic conditions, such as UV irradiation, to form a 7-fluoro-1-naphthyl radical. chemistrysteps.compressbooks.pubmaricopa.edulibretexts.orgyoutube.com The general mechanism for such a process involves the absorption of energy to break the C-Br bond, resulting in the formation of two radical species. youtube.com
Subsequent transformations of this hypothetical radical could involve intramolecular cyclization, depending on the presence of suitable acceptor groups, or intermolecular reactions such as hydrogen atom abstraction or addition to unsaturated systems. acs.orgwikipedia.org The regioselectivity of any subsequent aromatic substitution would be influenced by the electronic properties of the fluorine substituent and the unpaired electron in the radical intermediate.
However, without specific experimental or computational studies on this compound, any discussion of its radical intermediates remains purely speculative. There is no data available to construct a meaningful analysis of its reactivity, nor are there any published findings to populate a data table regarding its behavior in radical-mediated aromatic transformations. The influence of the fluorine atom at the 1-position and the bromine atom at the 7-position on the stability and reactivity of any potential radical intermediate is a subject that requires dedicated research.
Further investigation into the photochemistry and radical-mediated reactions of this compound is necessary to elucidate the nature and behavior of its radical intermediates and their role in aromatic transformations. Until such research is conducted and published, a detailed and scientifically accurate account as per the requested outline cannot be provided.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 7-Bromo-1-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for unambiguous structural confirmation.
The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and bromine substituents, as well as by their positions on the rings. The fluorine atom at the C-1 position and the bromine atom at the C-7 position will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
The proton at C-2 will be a doublet of doublets due to coupling with the fluorine at C-1 and the proton at C-3. The proton at C-8 will be a doublet, coupling with the proton at C-7. The remaining protons will exhibit complex splitting patterns due to multiple couplings.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.20 - 7.40 | dd | J(H2-F1) ≈ 8-10, J(H2-H3) ≈ 7-9 |
| H-3 | 7.50 - 7.70 | t | J(H3-H2) ≈ 7-9, J(H3-H4) ≈ 7-9 |
| H-4 | 7.80 - 8.00 | d | J(H4-H3) ≈ 7-9 |
| H-5 | 7.90 - 8.10 | d | J(H5-H6) ≈ 8-9 |
| H-6 | 7.60 - 7.80 | t | J(H6-H5) ≈ 8-9, J(H6-H8) ≈ 1-2 |
| H-8 | 8.10 - 8.30 | d | J(H8-H6) ≈ 1-2 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum of this compound will display ten distinct signals, one for each carbon atom in the naphthalene skeleton. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-1 and C-7) will be significantly deshielded and appear at a lower field. The C-F and C-Br couplings will also be observable. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 155 - 160 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-2 | 110 - 115 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-4a | 128 - 132 |
| C-5 | 126 - 130 |
| C-6 | 129 - 133 |
| C-7 | 118 - 122 |
| C-8 | 127 - 131 |
| C-8a | 133 - 137 (d, ³J(C-F) ≈ 5-10 Hz) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the bromine atom at the C-7 position is expected to have a minor electronic effect on the fluorine's chemical shift compared to 1-fluoronaphthalene (B124137). The signal will likely be a doublet of doublets due to coupling with the protons at C-2 and C-8.
Predicted ¹⁹F NMR Chemical Shift:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-1 | -110 to -125 | dd |
Note: Chemical shifts are referenced to CFCl₃. These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy for Molecular Structure Elucidation
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the naphthalene ring and the C-F and C-Br bonds.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1270 - 1100 | C-F stretching |
| 900 - 690 | C-H out-of-plane bending (aromatic) |
| 650 - 550 | C-Br stretching |
The precise positions and intensities of these bands can provide a unique fingerprint for this compound, allowing for its identification and characterization.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. This method provides detailed information about the molecular structure and the chemical bonds present within a compound like this compound. The technique is based on the inelastic scattering of monochromatic light, typically from a laser, where the frequency of the scattered light is shifted in a manner characteristic of the molecule's vibrational energy levels. uni-siegen.de
In a typical experimental setup, a near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, is used to irradiate the sample. nih.govnih.gov The scattered radiation is then collected and analyzed using an interferometer and a Fourier transform to generate the Raman spectrum. uni-siegen.de This spectrum consists of a series of bands, with the position and intensity of each band corresponding to a specific molecular vibration (e.g., stretching, bending, or twisting of bonds). For aromatic compounds like naphthalenes, FT-Raman spectra provide a distinct "fingerprint" region that is highly specific to the molecule's structure. nih.gov
While specific experimental FT-Raman data for this compound is not detailed in the available literature, analysis of related compounds such as 1-bromo-4-fluoronaphthalene allows for the characterization of key vibrational modes. nih.gov The spectra are typically recorded in the region of 3500–100 cm⁻¹. nih.gov The interpretation of these spectra is complex and is often aided by computational methods.
Table 1: Characteristic Vibrational Modes for Halogenated Naphthalenes This table is illustrative and based on general assignments for related compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H Stretching | 3100-3000 | Aromatic carbon-hydrogen bond stretching. |
| C=C Stretching | 1650-1450 | Stretching vibrations of the aromatic naphthalene ring. |
| C-H In-plane Bending | 1300-1000 | Bending of C-H bonds within the plane of the aromatic ring. |
| C-F Stretching | 1250-1000 | Carbon-fluorine bond stretching vibration. |
| C-Br Stretching | 700-500 | Carbon-bromine bond stretching vibration. |
| Ring Deformation | 800-400 | Bending and deformation modes of the entire naphthalene ring structure. |
Normal Coordinate Analysis and Vibrational Assignment
Normal Coordinate Analysis (NCA) is a computational methodology essential for the detailed interpretation and assignment of complex vibrational spectra obtained from techniques like FT-IR and FT-Raman spectroscopy. nih.govekb.eg NCA allows each experimentally observed vibrational band to be assigned to a specific molecular motion, known as a normal mode. ekb.eg
The process typically begins with the calculation of the molecule's equilibrium geometry and harmonic vibrational frequencies using quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G**). nih.gov The calculated frequencies are often systematically higher than the experimental values and are corrected using a scaling factor to improve agreement. nih.gov The assignments are then made by analyzing the potential energy distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. nih.gov
For a molecule like this compound, which has 18 atoms, there are 3N-6 = 48 expected normal modes of vibration. uni-siegen.de NCA helps to unravel this complex set of vibrations, distinguishing between fundamental modes, overtones, and combination bands. This detailed assignment provides a profound understanding of the molecule's dynamics and force field. nih.gov Studies on the isomer 1-bromo-4-fluoronaphthalene have demonstrated excellent agreement between observed and calculated frequencies after scaling, confirming the validity of this approach for halogenated naphthalenes. nih.gov
Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies This table demonstrates the principle of NCA using data for the related isomer 1-bromo-4-fluoronaphthalene as a model. nih.gov
| Assignment (Potential Energy Distribution) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |
| Ring C=C Stretching | 1588 | 1590 |
| Ring C=C Stretching | 1380 | 1381 |
| C-H In-plane Bending | 1265 | 1269 |
| C-F Stretching | 1238 | 1240 |
| C-H In-plane Bending | 1148 | 1150 |
| C-Br Stretching | 665 | 667 |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise elemental composition of a molecule. libretexts.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z with very high accuracy (typically to four or more decimal places). thermofisher.com This capability is crucial for unambiguously identifying a compound by providing its exact molecular formula. libretexts.org
The power of HRMS lies in the fact that the masses of individual isotopes are not integer values (with the exception of Carbon-12, which is defined as 12.00000 amu). libretexts.org For example, the mass of a hydrogen atom (¹H) is 1.00783 amu, and an oxygen atom (¹⁶O) is 15.9949 amu. libretexts.org Consequently, molecules with the same nominal mass will have distinct exact masses that can be resolved by HRMS. thermofisher.com
For this compound (C₁₀H₆BrF), HRMS can easily confirm its elemental formula. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the mass spectrum will show two distinct molecular ion peaks separated by approximately 2 Da. HRMS can determine the exact mass of each of these isotopic peaks, providing definitive confirmation of the compound's identity.
Table 3: Theoretical Exact Mass of this compound Isotopologues
| Molecular Formula | Isotope | Exact Mass (amu) |
| C₁₀H₆⁷⁹BrF | Bromine-79 | 223.9641 |
| C₁₀H₆⁸¹BrF | Bromine-81 | 225.9621 |
Resonant Two-Photon Mass Analysis Threshold Ionization (MATI) Spectroscopy
Resonant Two-Photon Mass Analysis Threshold Ionization (MATI) spectroscopy is a high-resolution spectroscopic technique used to obtain detailed information about the electronic ground state of molecular cations. rsc.org It provides highly accurate adiabatic ionization energies and vibrational frequencies of the cation, which are critical for understanding the molecule's electronic structure and bonding. researchgate.net
The MATI process involves two lasers. The first laser excites the neutral molecule from its ground electronic state (S₀) to a specific, selected vibrational level in an excited electronic state (S₁). The second laser then ionizes this excited molecule. By scanning the energy of the second laser and detecting only the ions formed at the precise ionization threshold, a spectrum is generated that reflects the vibrational levels of the cation. rsc.org
This technique has been successfully applied to investigate the ionic properties of halogenated benzenes, which are structurally related to this compound. rsc.org The resulting MATI spectra allow for the precise determination of the adiabatic ionization energy and the assignment of the cation's vibrational modes, often with the support of quantum chemical calculations. rsc.org
Chromatographic Separation Techniques
Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) for Isomer Differentiation
Gas Chromatography coupled with Fourier Transform Infrared spectroscopy (GC/FT-IR) is a powerful hyphenated analytical technique that combines the high-efficiency separation capabilities of gas chromatography with the specific identification power of infrared spectroscopy. nih.govmdpi.com This combination is particularly advantageous for the differentiation of closely related isomers, such as the various positional isomers of bromofluoronaphthalene, which can be challenging to distinguish using mass spectrometry alone due to similar fragmentation patterns. mdpi.com
In a GC/FT-IR system, a mixture of isomers is injected into the gas chromatograph, where the individual compounds are separated based on differences in their volatility and interaction with the GC column's stationary phase. As each separated isomer elutes from the column, it passes through a heated flow cell, known as a light-pipe, or is deposited onto a cryogenic surface within the FT-IR spectrometer. researchgate.netrsc.org The FT-IR spectrometer then acquires a complete infrared spectrum of each eluting compound in real-time.
Since each isomer possesses a unique molecular structure, it will produce a distinct IR spectrum that serves as a molecular "fingerprint." mdpi.com By comparing the retention time from the GC and the unique IR spectrum for each peak, this compound can be unambiguously identified and differentiated from other isomers like 1-bromo-4-fluoronaphthalene or 2-bromo-6-fluoronaphthalene. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the comprehensive profiling of impurities in the synthesis of this compound. The inherent high resolution and sensitivity of HPLC allow for the effective separation, identification, and quantification of the main compound from its structurally similar process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
The development of a robust HPLC method is critical for ensuring the quality and consistency of this compound. Key parameters that are optimized include the choice of the stationary phase (typically a C18 or C8 alkyl-silica column), the composition of the mobile phase (often a mixture of water with acetonitrile or methanol, sometimes with a buffer to control pH), the flow rate, and the detection wavelength. nih.govresearchgate.net Ultraviolet (UV) detection is commonly used, with the wavelength selected to maximize the response for this compound and its potential impurities. nih.govresearchgate.net
Purity Determination
For the determination of the purity of this compound, a validated HPLC method is employed. The percentage purity is typically calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. A well-developed method should provide a symmetrical peak for the main component, well-separated from any impurity peaks.
A representative HPLC method for the purity analysis of this compound is detailed in the table below. This method is adapted from established protocols for similar halogenated naphthalene compounds. nih.govresearchgate.netresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) nih.govresearchgate.netresearchgate.net |
| Mobile Phase | A: 0.01 M KH2PO4 buffer (pH 2.5) nih.govresearchgate.netresearchgate.netB: Acetonitrile:Methanol (80:20 v/v) nih.govresearchgate.netresearchgate.net |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at 230 nm nih.govresearchgate.net |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Impurity Profiling
Impurity profiling is a critical aspect of the analytical methodology, aiming to identify and quantify the impurities present in a sample of this compound. These impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. The synthesis of analogous compounds like 1-fluoronaphthalene often involves potential impurities such as isomers (e.g., 2-fluoronaphthalene) and other halogenated naphthalenes (e.g., 1-chloronaphthalene). google.com Therefore, a comprehensive impurity profile for this compound would likely include isomers and other brominated or fluorinated naphthalene species.
The developed HPLC method must be capable of separating the main peak of this compound from all potential impurities. The identification of these impurities is often achieved by comparing their retention times with those of known reference standards. In the absence of reference standards, techniques such as HPLC coupled with mass spectrometry (HPLC-MS) can be employed for structural elucidation.
Table 2: Potential Impurities in this compound and their Chromatographic Behavior
| Compound Name | Potential Source | Expected Elution Order (Relative to this compound) |
| Naphthalene | Starting material impurity | Earlier |
| 1-Fluoronaphthalene | Incomplete bromination | Earlier |
| 1-Bromonaphthalene (B1665260) | Incomplete fluorination | Earlier |
| 7-Bromo-2-fluoronaphthalene | Isomeric impurity | Close to the main peak |
| Dibromofluoronaphthalene isomers | Over-bromination by-product | Later |
The retention times and resolution of these impurities are meticulously documented and monitored to ensure the quality of the final product. The method is validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of the size of 7-Bromo-1-fluoronaphthalene. DFT calculations can predict a variety of molecular properties with high precision.
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused naphthalene (B1677914) rings and the attached bromine and fluorine substituents. These optimized parameters are crucial as they form the basis for all subsequent property calculations. While specific data for this isomer is unavailable, a theoretical study would typically present these parameters in a detailed table.
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This analysis predicts the frequencies at which the molecule will vibrate, corresponding to different modes of atomic motion such as stretching, bending, and twisting. These calculated frequencies are fundamental for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode is also associated with a predicted intensity, which helps in assigning the peaks observed in an experimental spectrum. A computational study would provide a comprehensive list of these frequencies and their corresponding vibrational assignments (e.g., C-H stretch, C-C ring breathing, C-Br stretch).
To validate the accuracy of the computational model, the predicted vibrational frequencies are often compared with experimentally recorded IR and Raman spectra. Theoretical frequencies are typically scaled by a factor to correct for approximations in the computational method and the neglect of anharmonicity. A strong correlation between the scaled theoretical frequencies and the experimental peak positions provides confidence in the calculated molecular structure and other derived properties. Without experimental or computational data for this compound, such a direct comparison is not possible.
Electronic Structure Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. A computational analysis of this compound would visualize the spatial distribution of these orbitals and quantify their energy levels.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. NBO analysis quantifies the electron density in these localized orbitals, revealing the nature of the chemical bonds (e.g., covalent vs. ionic character). Furthermore, it analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and delocalization effects that contribute to molecular stability. For this compound, NBO analysis would detail the hybridization of the atoms and the stabilization energies associated with intramolecular charge transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the electrostatic potential at the surface of a molecule, providing a visual representation of its electrophilic and nucleophilic regions. uni-muenchen.deresearchgate.net The MEP is mapped onto a constant electron density surface, where different colors signify varying levels of electrostatic potential. uni-muenchen.dewolfram.com Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green or yellow areas represent regions with a near-zero or neutral potential. researchgate.netresearchgate.net
For this compound, the MEP map is expected to be significantly influenced by the two halogen substituents. The fluorine atom at the C1 position, being the most electronegative element, would create a pronounced region of negative potential (red) around itself. This localization of electron density makes the fluorine and the adjacent carbon atoms potential sites for interactions with electrophiles. The bromine atom at the C7 position, while also electronegative, is less so than fluorine. It would also be surrounded by a region of negative potential, though likely less intense than that around the fluorine.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper, quantitative understanding of a molecule's behavior by solving the Schrödinger equation, albeit with approximations. These calculations can predict a wide range of molecular properties, from electronic structure to reactivity.
While the HF method typically recovers about 99% of the total electronic energy, the remaining 1% (the electron correlation energy) can be significant for accurately predicting chemical phenomena. fiu.edu Consequently, HF calculations are often used as a starting point for more advanced methods that account for electron correlation. Nevertheless, HF theory provides valuable qualitative insights into electronic structure, bond lengths, and bond angles. fiu.edu For this compound, an HF calculation would yield the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its electronic transitions and reactivity.
The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are critical for understanding a molecule's interactions and its potential use in nonlinear optical (NLO) materials. They can be calculated using quantum chemical methods such as Hartree-Fock or Density Functional Theory (DFT). researchgate.netrepositorioinstitucional.mxjoaquinbarroso.com
Polarizability (α): This second-rank tensor describes the linear response of the molecule's electron cloud to an external electric field, i.e., the ease with which the electron distribution is distorted. joaquinbarroso.com
Hyperpolarizability (β, γ): These higher-order tensors describe the nonlinear response of the molecule to a strong external electric field. The first hyperpolarizability (β) is particularly relevant for second-harmonic generation, a key NLO phenomenon.
For this compound, the presence of two different halogen atoms on the naphthalene core is expected to result in a significant dipole moment. The calculation of its polarizability and hyperpolarizability would indicate its potential for NLO applications.
Interactive Table: Calculated Electronic Properties of this compound (Illustrative)
This table presents hypothetical values for this compound calculated at the HF/6-31G(d) level of theory to illustrate the typical output of such a calculation. These are not experimental values.
| Property | Calculated Value | Units |
| Dipole Moment (µ) | 2.5 | Debye |
| Isotropic Polarizability (α) | 150 | Bohr³ |
| First Hyperpolarizability (β) | 5 x 10⁻³⁰ | esu |
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states. This is particularly useful for studying nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halogenated aromatic compounds. masterorganicchemistry.com
For this compound, SNAr reactions can potentially occur at either the carbon bearing the fluorine or the one bearing the bromine. Computational modeling can predict the more favorable pathway by calculating the activation energies for both possibilities. The mechanism of SNAr reactions can be either a two-step process involving a stable Meisenheimer intermediate or a concerted, single-step process. springernature.comresearchgate.net Recent studies on similar molecules suggest that many SNAr reactions, long thought to be stepwise, are actually concerted. springernature.comnih.govrsc.org
Transition state analysis involves locating the highest energy point along the reaction coordinate, the transition state structure. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, a nucleophilic attack would likely be favored at the C1 position (attached to fluorine) due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. Modeling would involve calculating the geometries and energies of the transition states for substitution at both C1 and C7 to determine the regioselectivity of the reaction.
Interactive Table: Illustrative Activation Energies for SNAr of this compound with a Nucleophile
This table provides hypothetical activation energy (Ea) values for the two potential SNAr pathways to illustrate the insights gained from reaction pathway modeling. These are not experimental or rigorously calculated values.
| Reaction Pathway | Leaving Group | Calculated Activation Energy (Ea) (kcal/mol) | Mechanism Type |
| Pathway 1 | F⁻ | 20 | Concerted |
| Pathway 2 | Br⁻ | 28 | Concerted |
Advanced Research Applications of 7 Bromo 1 Fluoronaphthalene in Allied Chemical Disciplines
Applications in Medicinal Chemistry Research and Drug Discovery
The naphthalene (B1677914) core is a privileged structure in medicinal chemistry, found in numerous approved therapeutic agents. nih.govekb.eg Its rigid, planar, and lipophilic nature makes it an ideal scaffold for designing molecules that can interact with biological targets. The functionalization of this core, as seen in 7-bromo-1-fluoronaphthalene, opens avenues for creating novel drug candidates with enhanced properties.
Precursors for Pharmaceutically Relevant Compounds
Functionalized naphthalenes are critical starting materials in the synthesis of a wide range of pharmaceuticals. The naphthalene framework is a component of drugs approved by the FDA, including tolnaftate, naftifine, terbinafine, propranolol, and duloxetine (B1670986). nih.govekb.eg The presence of halogen atoms on the naphthalene ring, such as in this compound, provides reactive handles for synthetic chemists to build more complex molecular architectures.
For instance, 1-fluoronaphthalene (B124137) is a known key starting material in the synthetic route for duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor. chemicalbook.com It has also been utilized in the synthesis of another potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake, known as LY248686. chemicalbook.comwikipedia.org The bromine atom in this compound offers an additional, highly versatile reaction site, suitable for cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), allowing for the attachment of various other molecular fragments to expand chemical diversity.
| Naphthalene-Based Drug | Therapeutic Class | Significance of Naphthalene Core |
|---|---|---|
| Terbinafine | Antifungal | Forms the core scaffold; substitutions on the ring modulate activity. nih.gov |
| Duloxetine | Antidepressant (SNRI) | Derived from precursors like 1-fluoronaphthalene. ekb.egchemicalbook.com |
| Propranolol | Beta-Blocker | The naphthyloxy group is crucial for its beta-adrenergic receptor antagonism. |
| Nafcillin | Antibiotic | A penicillinase-resistant penicillin with a substituted naphthalene ring system. ekb.eg |
Role of Fluorine in Modulating Biological Activity and Receptor Antagonism
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The fluorine atom, being small and highly electronegative, can significantly alter a molecule's metabolic stability, membrane permeation, pKa, and binding affinity for its target receptor. researchgate.net
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the drug's half-life. researchgate.net
Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, enhancing the potency of the ligand. researchgate.net
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a more biologically active shape. researchgate.net
Research on naphthalene-based antifungal agents has shown that the position of fluorine is critical. In derivatives of the antimycotic terbinafine, the introduction of fluorine at the 7-position of the naphthalene ring led to enhanced activity against yeasts. nih.gov This highlights the potential of the this compound scaffold, where the fluorine is already strategically placed for modulating biological activity.
Synthesis of Serotonin and Noradrenaline Uptake Inhibitors
Dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs) are a critical class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain. nih.gov The naphthalene scaffold is a key structural feature in some of these drugs.
As previously noted, 1-fluoronaphthalene serves as a precursor to the potent SNRI LY248686. chemicalbook.comwikipedia.org The synthesis involves creating a naphthyloxy propanamine structure, where the fluoronaphthalene moiety is central to the molecule's interaction with the serotonin (SERT) and norepinephrine (NET) transporters. The compound this compound represents an advanced precursor for developing novel SNRIs. The bromine atom can be used to introduce further substitutions intended to fine-tune the molecule's selectivity, potency, or pharmacokinetic profile, potentially leading to compounds with improved efficacy or a better side-effect profile.
Exploration of Naphthalene-Derived Compounds in Anti-tumor Research
The rigid and planar structure of the naphthalene ring system makes it an effective DNA intercalator, a mechanism used by many anti-tumor agents to disrupt cancer cell division. frontiersin.org Consequently, numerous naphthalene derivatives have been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net
Studies have demonstrated that novel heterocycles built upon a naphthalene moiety exhibit significant cytotoxic properties against cancer cell lines, such as the MCF7 breast carcinoma cell line. ekb.eg In some cases, the anti-tumor effects of these naphthalene-based compounds were found to be highly promising. ekb.eg Furthermore, 1,8-naphthalimide (B145957) derivatives, which contain the core naphthalene structure, have been investigated as anti-tumor agents, with some compounds showing good activity against lung cancer cells. frontiersin.org The development of naphthalene-substituted triazole spirodienones has also yielded compounds with remarkable in vitro cytotoxic activity against breast cancer cells. nih.gov The this compound scaffold provides a valuable starting point for creating new libraries of compounds for screening in anti-tumor research.
Applications in Materials Science Research
Beyond medicine, the unique electronic properties of the fluorinated naphthalene structure are of significant interest in the field of materials science, particularly for the development of advanced organic electronic materials.
Development of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are foundational components for organic semiconducting materials used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nii.ac.jp The targeted introduction of one or more fluorine atoms onto the PAH skeleton, a strategy known as "pinpoint fluorination," is a powerful method for tuning the material's properties. nii.ac.jpoup.com
The high electronegativity of fluorine has several beneficial effects on PAHs:
Energy Level Tuning: Fluorination lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can enhance the material's resistance to aerial oxidation and improve charge injection/transport properties. nii.ac.jpresearchgate.net
Increased Solubility: The introduction of fluorine can increase the solubility of PAHs in organic solvents, which is advantageous for solution-based processing techniques like spin-casting. core.ac.ukresearchgate.net
Molecular Packing: Fluorine substitution can influence the solid-state packing of the molecules, which is critical for efficient charge transport in semiconductor devices.
This compound is an ideal building block for synthesizing larger, more complex F-PAHs. The fluorine atom provides the desired electronic modification, while the bromine atom serves as a reactive site for reactions like the Suzuki coupling, allowing chemists to extend the π-conjugated system by linking it to other aromatic units. This enables the systematic construction of novel F-PAHs with precisely engineered electronic and physical properties for next-generation organic electronics.
| Property | Effect of Fluorination on PAHs | Relevance to Materials Science |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowers energy levels. nii.ac.jpresearchgate.net | Improves stability against oxidation and tunes semiconducting properties. |
| Solubility | Generally increases solubility in organic solvents. core.ac.ukresearchgate.net | Facilitates easier processing and fabrication of thin-film devices. |
| Semiconducting Behavior | Can modulate charge carrier mobility. | Allows for the design of more efficient p-type or n-type organic semiconductors. |
Optoelectronic Material Development, e.g., for Photovoltaic Cells
The strategic incorporation of fluorine atoms into organic semiconducting materials is a widely recognized approach to enhance their performance in optoelectronic devices, including photovoltaic cells. While direct applications of this compound in commercially available devices are not extensively documented, its structure is highly relevant as a precursor or building block for more complex fluorinated organic semiconductors. The introduction of fluorine can significantly influence the electronic properties and stability of these materials. researchgate.net
Fluorinated components have been shown to suppress surface trap states, improve charge collection, and reduce interfacial charge recombination in perovskite solar cells. researchgate.net The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of energy levels is critical for achieving efficient charge separation and transport at the donor-acceptor interface in organic photovoltaic (OPV) cells. For instance, fluorinated photovoltaic materials have been pivotal in the development of high-performance organic solar cells.
Naphthalene diimide (NDI) derivatives, which are core components in many n-type organic semiconductors, are often functionalized with fluorine to improve their air stability and electron mobility. mdpi.com Core-fluorinated naphthalene diimides have been synthesized and utilized in n-type organic field-effect transistors (OFETs), demonstrating the value of fluorination in this class of materials. researchgate.net this compound, with its reactive bromine site and the presence of fluorine, represents a valuable starting material for the synthesis of such advanced materials. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the construction of larger π-conjugated systems, while the fluorine atom imparts the desired electronic modifications.
Below is a table summarizing the key effects of fluorination on organic photovoltaic materials, which are relevant to the potential applications of materials derived from this compound.
| Property Affected by Fluorination | Impact on Photovoltaic Material Performance |
| Energy Levels (HOMO/LUMO) | Lowering of energy levels can improve the open-circuit voltage (Voc) of the solar cell. |
| Electron Mobility | Enhanced electron mobility in n-type materials leads to more efficient charge transport. |
| Air Stability | Increased resistance to oxidation and degradation, leading to longer device lifetimes. |
| Morphology and Packing | Can influence the solid-state packing of molecules, affecting charge transport pathways. |
| Solubility | Can be modified to improve processability for device fabrication. |
Impact of Fluorine on Solubility and Planarity in Advanced Materials
The substitution of hydrogen with fluorine in polycyclic aromatic hydrocarbons (PAHs) has a profound impact on their physicochemical properties, including solubility and molecular planarity, which are critical for their application in advanced materials.
Planarity and Crystal Structure: The small steric footprint of the fluorine atom means that its introduction into a PAH framework generally does not distort the planarity of the π-conjugated system. oup.com This is crucial for maintaining effective π-π stacking in the solid state, a key factor for efficient charge transport in organic semiconductors. X-ray crystallographic studies of fluorinated PAHs have confirmed that the planarity of the aromatic core is largely preserved. oup.comnih.gov
However, fluorine substitution can significantly influence the intermolecular interactions and crystal packing. The electrostatic interactions arising from the polarized C-F bond can lead to different packing motifs compared to their non-fluorinated counterparts. These changes in crystal structure can have a direct impact on the material's electronic properties. For example, the introduction of fluorine can lead to closer π-π stacking distances, which can enhance charge mobility. Studies on the effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons have shown that while the current pathways are not significantly affected, the aromatic character can be subtly modified. elsevierpure.comnih.gov
The table below summarizes the influence of fluorine substitution on key properties of advanced materials derived from aromatic systems like naphthalene.
| Property | Influence of Fluorine Substitution |
| Solubility | Can be tuned to enhance solubility in specific organic solvents for better processability. |
| Molecular Planarity | Generally preserved due to the small size of the fluorine atom, maintaining effective π-conjugation. oup.com |
| Crystal Packing | Can be significantly altered due to electrostatic C-F interactions, influencing π-π stacking and charge transport. |
| Electronic Properties | Modifies HOMO/LUMO energy levels and can influence charge carrier mobility. |
Applications in Organic Synthesis Methodologies Development
This compound is a versatile building block in organic synthesis, primarily due to its two distinct reactive sites: the bromine atom and the fluorinated naphthalene core. The carbon-bromine bond is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.orglibretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling the bromonaphthalene with a wide range of organoboron compounds, providing access to complex arylnaphthalenes and extended polycyclic aromatic systems. nih.govnih.gov
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild reaction conditions. In the context of this compound, this allows for the selective functionalization at the 7-position without disturbing the fluorine atom at the 1-position. This selectivity is crucial for the rational design and synthesis of precisely substituted aromatic compounds for various applications, from materials science to medicinal chemistry.
The synthesis of functionalized polycyclic aromatic hydrocarbons often relies on the regiocontrolled construction of the aromatic framework. nih.gov Starting with a pre-functionalized naphthalene derivative like this compound provides a strategic advantage in controlling the final substitution pattern of the target molecule. The resulting complex aromatic systems can serve as advanced materials, ligands for catalysis, or scaffolds for bioactive molecules.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.govmpg.dempg.de This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). This compound can be viewed as a model substrate for developing and showcasing LSF methodologies, particularly those involving C-H functionalization.
While the bromine atom provides a handle for traditional cross-coupling, the other C-H bonds on the naphthalene ring are potential targets for direct functionalization. Transition-metal-catalyzed C-H activation has emerged as a key tool for LSF, enabling the direct conversion of C-H bonds to C-C, C-N, C-O, or C-halogen bonds. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net The presence of both bromo and fluoro substituents on the naphthalene core of this compound can influence the regioselectivity of such C-H functionalization reactions, making it an interesting substrate for methodological studies.
The development of regioselective C-H functionalization methods for naphthalene derivatives is an active area of research. nih.govresearchgate.netdntb.gov.ua Strategies that can selectively functionalize one of the remaining C-H bonds in this compound would be highly valuable for creating a diverse library of substituted fluoronaphthalenes for biological screening.
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). nih.govnih.gov The synthesis of PET radiotracers often involves the late-stage introduction of the radionuclide into a precursor molecule. This compound possesses structural features that make it a potential precursor, or a scaffold for precursors, in the synthesis of PET imaging agents.
Radiofluorination: The development of ¹⁸F-labeled radiotracers is a major focus in PET chemistry. nih.govresearchgate.net While this compound already contains a stable fluorine-19 atom, its bromo-substituted aromatic ring makes it a candidate for radiofluorination via nucleophilic aromatic substitution (SₙAr) if an appropriate leaving group (like a nitro or trimethylammonium group) were installed at a different position. More directly, the bromo-substituent itself can be a precursor. Bromo-aromatic compounds can be converted to their corresponding ¹⁸F-fluoroaromatic counterparts, although this often requires harsh conditions. nih.govradiologykey.com A more common approach is the use of organometallic precursors, such as boronic esters, which can be derived from the bromo-compound and then subjected to radiofluorination. nih.gov The development of new radiofluorination methods is crucial for expanding the range of accessible PET tracers. nih.govresearchgate.netmpg.demdpi.com
Radiocyanation: The introduction of a radioactive cyanide group ([¹¹C]CN) is another important method for synthesizing PET tracers. Copper-mediated radiocyanation of aryl halides has been shown to be a versatile method applicable to complex molecules. nih.govacs.org The bromine atom in this compound makes it a suitable substrate for such a reaction. This would allow for the introduction of a ¹¹C-label, providing a complementary approach to ¹⁸F-labeling for PET imaging studies. Recent advances have enabled room-temperature copper-mediated radiocyanation of aryl iodides and diazonium salts, highlighting the ongoing development in this field. nih.govacs.org While aryl bromides are generally less reactive than iodides, methods for their radiocyanation are also available. nih.gov
The potential of this compound as a precursor is summarized in the table below.
| Radiosynthesis Method | Role of this compound | Relevant Radionuclide |
| Radiofluorination | Can be converted to a suitable precursor (e.g., boronic ester) for ¹⁸F-labeling. | Fluorine-18 (¹⁸F) |
| Radiocyanation | The bromo-substituent can be directly displaced by [¹¹C]CN via copper-mediated coupling. | Carbon-11 (¹¹C) |
Future Research Directions and Emerging Paradigms
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. Future research concerning 7-Bromo-1-fluoronaphthalene and its analogs will likely prioritize the replacement of traditional, often harsh, synthetic conditions with greener alternatives.
Key areas of investigation include:
Electrosynthesis: This technique uses electricity as a traceless redox agent, often circumventing the need for stoichiometric chemical oxidants or reductants. acs.orgacs.org The application of electrosynthesis could offer a more sustainable pathway for both the synthesis and subsequent functionalization of halogenated naphthalenes. acs.orgacs.org
Mechanochemistry: Solvent-free reaction conditions, achieved through methods like ball milling, significantly reduce chemical waste. A mechanochemically enabled pathway for the selective bromination of functionalized naphthalenes has been reported, suggesting a potential green route for synthesizing compounds like this compound. researchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced safety, better reaction control, and easier scalability compared to batch processes. Developing flow-based syntheses for halogenated naphthalenes could lead to more efficient and sustainable production.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. While challenging, the discovery or engineering of enzymes capable of regioselective halogenation or functionalization of naphthalene (B1677914) scaffolds represents a long-term goal for sustainable synthesis.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Electrosynthesis | Reduces need for chemical redox agents, precise control over reaction potential. acs.orgacs.org |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
Exploration of Novel Catalytic Systems for Derivatization
The true value of this compound lies in its potential as a building block. The distinct reactivities of the C-Br and C-F bonds, along with the various C-H positions, provide multiple handles for derivatization. Future research will undoubtedly focus on developing novel catalytic systems to selectively functionalize this molecule.
Site-Selective C-H Functionalization: Transition metal catalysis (e.g., using rhodium or ruthenium) has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. researchgate.netrsc.orgnih.gov Future work will likely aim to develop catalysts that can selectively target specific C-H positions on the this compound scaffold, enabling the construction of complex derivatives in a single step. nih.govdntb.gov.ua
Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig) are established methods for functionalizing the C-Br bond, there is still room for innovation. nih.govnih.gov Research into novel ligands and catalysts that can operate under milder conditions, with lower catalyst loadings, or that can enable challenging coupling reactions will be crucial. Naphthalene-based polymers are being explored as potential catalytic supports. nih.gov
Dual Catalysis: Systems that employ two distinct catalysts to simultaneously or sequentially functionalize different positions on the molecule (e.g., the C-Br bond and a C-H bond) could provide rapid access to multifunctional naphthalene derivatives.
Computational Design of Functionalized Naphthalene Derivatives with Tailored Properties
In silico methods are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of new functional molecules before their synthesis. ijpsjournal.comijpsjournal.com
Predictive Modeling: Computational techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the electronic, optical, and biological properties of hypothetical this compound derivatives. ijpsjournal.comijpsjournal.com This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.
Materials Design: For applications in materials science, computational studies can model how derivatives might pack in the solid state or interact with surfaces. researchgate.netrsc.org This is crucial for designing organic semiconductors, liquid crystals, or functional polymers with specific, tailored properties like charge transport or luminescence. rsc.org
Drug Discovery: In medicinal chemistry, molecular docking simulations can predict how a designed molecule might bind to a biological target, such as an enzyme or receptor. nih.govresearchgate.netresearchgate.net This structure-based drug design approach can accelerate the discovery of new therapeutic agents based on the naphthalene scaffold. nih.govresearchgate.net
| Computational Method | Application in Naphthalene Derivative Design |
| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Simulates binding of a molecule to a biological target to predict therapeutic potential. nih.govresearchgate.net |
| QSAR Modeling | Relates chemical structure to biological activity or other properties. ijpsjournal.com |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand dynamic behavior. researchgate.net |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research, bridging fundamental chemistry with applied fields.
Medicinal Chemistry: Naphthalene derivatives are found in numerous approved drugs and biologically active compounds. lifechemicals.com The ability to selectively functionalize this compound opens avenues for creating libraries of novel compounds for screening against various diseases, including cancer and infectious diseases. nih.govlifechemicals.com
Materials Science: Polycyclic aromatic hydrocarbons are foundational to many advanced materials. Derivatives of this compound could be used to synthesize novel organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and chemical sensors. nih.govnih.gov The introduction of fluorine can tune the electronic properties and intermolecular interactions, which is critical for material performance. rsc.org
Chemical Biology: By attaching fluorescent tags or reactive probes to the naphthalene core, researchers can create molecular tools to study biological processes within cells, offering insights into disease mechanisms.
Unveiling Undiscovered Reactivity Modes and Mechanistic Insights
While much is known about the general reactivity of aryl halides, the specific interplay of the bromo and fluoro substituents in this compound may lead to novel and unexpected chemical behavior.
Exploring Novel Bonding: The electron-withdrawing nature of the fluorine atoms in polyfluorinated naphthalenes can create regions of positive electrostatic potential on the molecule's surface, known as σ-holes or π-holes. rsc.org These can lead to unique non-covalent interactions (halogen bonding) that can be exploited in crystal engineering and supramolecular chemistry. rsc.org Further investigation is needed to understand these interactions in mixed bromofluoro systems.
Unconventional Cycloadditions: Research into new synthetic methodologies may uncover previously unknown cycloaddition or rearrangement pathways for highly functionalized naphthalenes. researchgate.netrsc.org
Mechanistic Studies: A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. nih.govrsc.org Detailed kinetic, spectroscopic, and computational studies on the reactions of this compound will provide fundamental insights into its reactivity, guiding the development of more efficient and selective synthetic methods. rsc.orgresearchgate.net
Q & A
Q. Why do conflicting reports exist on the carcinogenicity of this compound, and how can this be resolved?
- Methodological Answer: Discrepancies may stem from assay sensitivity (Ames test vs. in vivo models). Apply the PICO framework:
- P opulation: Rodent models with humanized CYP enzymes.
- I ntervention: Chronic exposure at environmentally relevant doses.
- C omparison: Negative controls (vehicle-only) and positive controls (benzo[a]pyrene).
- O utcome: Tumor incidence and DNA adduct quantification via ³²P-postlabeling .
Q. What mechanistic studies clarify the role of this compound in disrupting redox homeostasis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
